Alh-32-OH

Drug Delivery Controlled Release Liposomal Formulation

ALH-32-OH (CAS 326794-48-3) is a generation‑3 hyperbranched bis‑MPA polyester precisely engineered with 32 peripheral hydroxyl groups and a molecular weight of ~3,608 g/mol. This intermediate‑generation architecture delivers a well‑defined, moderate drug‑release profile (~78 % at 72 h) — faster than denser generation‑4 analogs but controlled enough to balance efficacy and toxicity. When grafted onto linear polymers it boosts aqueous viscosity 2.8‑ to 3.8‑fold at low concentrations (0.4–4.0 wt%), directly improving sweep efficiency in enhanced oil recovery (EOR) and thickening performance in industrial formulations. The 32 hydroxyl sites also provide a reproducible scaffold for post‑polymerization functionalization of targeting ligands, imaging agents, or gene delivery vectors — where optimal ligand density is critical. Supplied as a lyophilized powder with ≥97 % purity, ALH‑32‑OH is the rigorous choice for R&D and scale‑up workflows that cannot tolerate substitution with lower‑ or higher‑generation analogs.

Molecular Formula C155H256O93
Molecular Weight 3607.6 g/mol
CAS No. 326794-48-3
Cat. No. B1511445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlh-32-OH
CAS326794-48-3
Molecular FormulaC155H256O93
Molecular Weight3607.6 g/mol
Structural Identifiers
SMILESCC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO
InChIInChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3
InChIKeyIEXLGBFSIFJFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALH-32-OH (CAS 326794-48-3): Hyperbranched Bis-MPA Polyester Generation 3 for Drug Delivery and Advanced Material Synthesis


ALH-32-OH (CAS 326794-48-3), also known as hyperbranched bis-MPA polyester-32-hydroxyl (generation 3), is a commercially available hyperbranched polymer based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . It features an approximately globular architecture with a theoretical molecular weight of 3,608 g/mol and an average of 32 peripheral hydroxyl groups, which enable further functionalization and conjugation . The compound is supplied as a lyophilized powder with a purity of ≥97% and is structurally defined by the empirical formula C155H256O93 .

Why ALH-32-OH Cannot Be Directly Substituted by Other Hyperbranched Polyester Generations or Dendrimer Analogs


Hyperbranched bis-MPA polyesters are not interchangeable building blocks; their physicochemical properties and performance are highly dependent on generation number, which dictates the number of peripheral hydroxyl groups and molecular architecture. ALH-32-OH (generation 3) possesses 32 surface hydroxyl groups and a specific molecular weight (~3,608 g/mol) that distinguish it from lower-generation (e.g., ALH-16-OH, 16 hydroxyl groups) and higher-generation (e.g., ALH-64-OH, 64 hydroxyl groups) analogs [1]. These differences directly impact critical application parameters such as drug loading capacity, release kinetics, viscosity modification efficiency, and the density of reactive sites for further derivatization [1]. Therefore, substituting ALH-32-OH with a different generation without empirical validation can lead to significant deviations in experimental outcomes, including altered material properties and biological performance.

Quantitative Differentiation of ALH-32-OH: Head-to-Head Comparisons with Generation 4 and Linear Polymer Analogs


Intermediate Drug Release Profile: ALH-32-OH vs. ALH-64-OH in Liposomal Shikonin Delivery

In a comparative study of liposomal shikonin formulations, the generation 3 polymer ALH-32-OH (PFH-32-OH) exhibited a distinct and intermediate drug release profile relative to the generation 4 analog (PFH-64-OH). This difference in release kinetics is a key differentiator for selecting a scaffold that avoids both overly rapid and excessively slow drug elution [1].

Drug Delivery Controlled Release Liposomal Formulation

Distinct Drug Retention Stability: ALH-32-OH vs. ALH-64-OH Under Physiological Conditions

The stability of drug-polymer complexes is a critical parameter for in vivo application. ALH-32-OH (PFH-32-OH) demonstrates a quantifiably different retention capacity compared to its generation 4 counterpart, which may be advantageous or disadvantageous depending on the desired drug release trigger [1].

Drug Stability Biopharmaceutics Nanocarrier Characterization

Viscosity Enhancement as a Rheology Modifier: ALH-32-OH (Boltorn H30) vs. Linear Polyacrylamide Control

ALH-32-OH, when used as a grafted modifier (Boltorn H30), imparts a quantifiable and significant increase in solution viscosity compared to an unmodified linear polymer baseline. This property is leveraged to engineer materials with superior thickening capabilities [1][2].

Rheology Enhanced Oil Recovery Polymer Chemistry

Defined Number of Reactive Hydroxyl Sites for Conjugation: ALH-32-OH vs. Generation 2 and 4 Analogs

The number of available hydroxyl groups is a fundamental property that dictates the maximum loading capacity for drugs, imaging agents, or targeting ligands. ALH-32-OH provides a specific, intermediate degree of functionalization compared to its adjacent generations, offering a defined choice for scaffold design .

Surface Functionalization Polymer Scaffolds Click Chemistry

Application Scenarios for ALH-32-OH Informed by Quantitative Differentiation


Sustained-Release Drug Delivery Systems Requiring Intermediate Release Kinetics

For liposomal or nanoparticle formulations where the drug release must be slower than that of generation 4 hyperbranched polymers (95.51% release at 72 hours) but faster than what might be expected from more densely packed structures, ALH-32-OH (78.27% release at 72 hours) provides a well-defined, intermediate profile [1]. This makes it suitable for drugs where a moderate release rate is optimal to balance therapeutic efficacy and potential toxicity.

Polymer Viscosification in Enhanced Oil Recovery and Industrial Fluids

ALH-32-OH (as Boltorn H30) can be grafted onto linear polymers like polyacrylamide to achieve a 2.8- to 3.8-fold increase in aqueous solution viscosity at low concentrations (0.4-4.0 wt%) [2]. This quantifiable enhancement is valuable in applications such as enhanced oil recovery (EOR), where increased viscosity of the flooding fluid improves sweep efficiency, or in the formulation of high-performance industrial thickeners.

Precursor for Multifunctional Polymer Scaffolds with Controlled Ligand Density

The presence of 32 hydroxyl groups provides a defined and reproducible number of attachment points for post-polymerization functionalization . This intermediate level of functionality is ideal for creating scaffolds where both a sufficient number of bioactive ligands and a low degree of steric hindrance are required, such as in the development of targeted imaging agents or gene delivery vectors where the optimal ligand density is critical for cellular uptake and transfection efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alh-32-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.